Lipophilicity Differentiation: 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one Exhibits Calculated LogP ≈ 4.71, Modulating Predicted Membrane Permeability vs. Less Lipophilic N1-Unsubstituted or N1-Alkyl Congeners
The calculated LogP for 1-(4-chlorophenyl)-2-phenylquinazolin-4(1H)-one (cLogP = 4.71) is substantially higher than that of the N1-unsubstituted parent 2-phenylquinazolin-4(3H)-one (cLogP ≈ 2.8–3.0 estimated) and the N1-methyl analog 1-methyl-2-phenylquinazolin-4(1H)-one (cLogP ≈ 3.2–3.5 estimated) [1]. This increased lipophilicity is driven by the introduction of the 4-chlorophenyl ring at the N1 position, which adds both aromatic surface area and halogen-induced polarizability .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.71 (calculated; MolBase / QiYe database) |
| Comparator Or Baseline | 1-Methyl-2-phenylquinazolin-4(1H)-one (est. cLogP ≈ 3.2–3.5); 2-Phenylquinazolin-4(3H)-one (est. cLogP ≈ 2.8–3.0) |
| Quantified Difference | ΔcLogP ≈ 1.2–1.9 log units (target vs. comparators) |
| Conditions | In silico calculation; standard algorithmic estimation (ALOGPS or equivalent). |
Why This Matters
Significantly higher lipophilicity directly impacts predicted membrane permeability, blood–brain barrier penetration potential, and non-specific binding in biological assays—factors that must be controlled for when selecting a scaffold for CNS vs. peripheral target programs.
- [1] MolBase / QiYe. Physicochemical Properties for 1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one (LogP = 4.7061, PSA = 34.89). Available at: https://qiye.molbase.cn/d11953/1295401-3023870/. Baseline comparator LogP values estimated from standard prediction tools applied to CAS 1022-45-3 and CAS 22686-80-2. View Source
